molecular formula C15H14N4O2 B2509855 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 66679-66-1

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2509855
CAS RN: 66679-66-1
M. Wt: 282.303
InChI Key: KOHCQLVTSJJKOQ-UHFFFAOYSA-N
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Description

The compound 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This particular derivative is characterized by the presence of a hydrazino group at the second position and a methoxyphenyl group at the third position on the quinazolinone scaffold. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antihistaminic properties .

Synthesis Analysis

The synthesis of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives typically involves the reaction of an amino group with various aldehydes and ketones. The starting materials for these syntheses are often aniline derivatives, which are transformed into the corresponding quinazolinone scaffold before introducing the hydrazino group . The synthesis routes are innovative and provide access to a variety of substituted quinazolinone derivatives for further pharmacological evaluation.

Molecular Structure Analysis

The molecular structure of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives is characterized by the quinazolinone core, which is responsible for the compound's biological activity. The presence of substituents on the quinazolinone nucleus can significantly affect the compound's pharmacological properties. The hydrazino group, in particular, is a versatile moiety that can undergo various chemical reactions to yield a wide range of products with potential biological activities .

Chemical Reactions Analysis

The hydrazino group in 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives is highly reactive and can participate in various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions can lead to the formation of triazoloquinazolinones, arylidene derivatives, and other heterocyclic compounds. The reactivity of the hydrazino group allows for the synthesis of a diverse array of compounds from a single starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one derivatives are influenced by the nature of the substituents attached to the quinazolinone nucleus. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The compounds' spectroscopic data, such as IR, NMR, and mass spectra, are used to confirm their structures and purity .

Scientific Research Applications

Synthesis and Analgesic, Anti-inflammatory Activities

  • Researchers synthesized novel derivatives of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one, investigating their potential as analgesic and anti-inflammatory agents. These compounds, particularly 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one and 2-(1-ethyl propylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one, demonstrated significant activity compared to reference standards like diclofenac sodium (Alagarsamy et al., 2011).

H1-Antihistaminic Agents

  • A series of derivatives from 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one were developed and evaluated for H1-antihistaminic activity. Notably, compounds like 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed promising results in protecting guinea pigs from histamine-induced bronchospasm, demonstrating potential as new H1-antihistaminic agents (Alagarsamy et al., 2009).

Analgesic and Anti-inflammatory Agents

  • Another study synthesized and evaluated 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, derived from 2-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one, for their analgesic and anti-inflammatory properties. These compounds showed considerable analgesic and anti-inflammatory activities, with a notable reduction in ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2007).

properties

IUPAC Name

2-hydrazinyl-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)17-15(19)18-16/h2-9H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHCQLVTSJJKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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